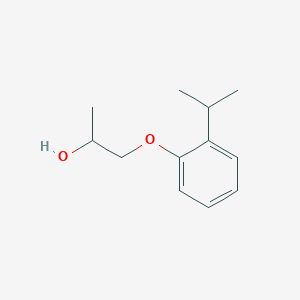

1-(2-Isopropylphenoxy)-2-propanol

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-(2-propan-2-ylphenoxy)propan-2-ol |

InChI |

InChI=1S/C12H18O2/c1-9(2)11-6-4-5-7-12(11)14-8-10(3)13/h4-7,9-10,13H,8H2,1-3H3 |

InChI Key |

SFFPPLGNVPIMGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Phenoxy-2-Propanol

- Formula : C₉H₁₂O₂; MW: 152.19 .

- Applications: Widely used as a preservative in cosmetics and as a solvent (propylene glycol monophenyl ether) .

- Key Differences: The absence of the isopropyl group in 1-phenoxy-2-propanol reduces steric hindrance and lipophilicity compared to 1-(2-isopropylphenoxy)-2-propanol. Lower molecular weight (152.19 vs. ~178.23 for the isopropyl analog) may result in higher volatility and different solvent properties.

Propranolol Hydrochloride

- Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride .

- Formula: C₁₆H₂₁NO₂·HCl; MW: 295.8 .

- Applications : Beta-blocker drug with membrane-stabilizing effects .

- Key Differences: The naphthyloxy group in propranolol increases aromaticity and bulk compared to the phenyl group in this compound. The isopropylamino substituent introduces basicity, enabling salt formation (e.g., hydrochloride), unlike the neutral hydroxyl group in the target compound.

1-(Isopropylamino)-3-(2-Naphthyloxy)propan-2-ol

- Structure: Isopropylamino and naphthyloxy groups on 2-propanol .

- Formula: C₁₆H₂₁NO₂; MW: 259.34 .

- Key Differences: The amino group (-NH-) enables hydrogen bonding and protonation, altering solubility and reactivity compared to the ether-linked phenoxy group in the target compound.

2-Isopropylamino-1-Phenylethanol

- Structure: Ethanol backbone with phenyl and isopropylamino groups .

- Formula: C₁₁H₁₇NO; MW: 179.26 .

- Key Differences: Shorter carbon chain (ethanol vs. propanol) reduces steric effects and alters metabolic pathways. The primary alcohol group in ethanol derivatives may exhibit higher reactivity than secondary alcohols in propanol analogs.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- DNA Interactions: Studies on 1-propanol and 2-propanol isomers demonstrate that minor structural changes (e.g., hydroxyl group position) drastically alter DNA conformational transitions. 1-Propanol induces reentrant coil-globule transitions, while 2-propanol causes persistent compaction . This suggests that substituent positioning in propanol derivatives (e.g., isopropylphenoxy vs. phenoxy) may influence biomolecular interactions.

- Safety Profile: While safety data for this compound is unavailable, related compounds like 1-chloro-2-methyl-2-propanol show hazards such as skin/eye irritation, emphasizing the need for rigorous toxicity testing .

Q & A

Q. What are the standard synthetic routes for 1-(2-Isopropylphenoxy)-2-propanol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 2-isopropylphenol and epichlorohydrin or propylene oxide derivatives under alkaline conditions (e.g., NaOH/KOH in aqueous or alcoholic media). Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide improve yield by enhancing interfacial reactivity.

- Work-up : Acidic quenching followed by extraction (e.g., dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Refer to analogous protocols for phenoxy-propanol derivatives in and , which highlight reagent ratios and solvent systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm the presence of isopropyl (δ 1.2–1.4 ppm, doublet) and phenoxy (δ 6.8–7.3 ppm, aromatic protons) groups.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 209).

- Melting Point : Consistency with literature values (e.g., 32–34°C, as in ) ensures purity.

Cross-reference analytical data from and for validation .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- pH Sensitivity : Degradation occurs in strongly acidic/basic conditions; neutral buffers (pH 6–8) are recommended for biological assays.

- Temperature : Store at 2–8°C in amber vials to prevent oxidation (evidenced by peroxide formation in similar alcohols; see ).

- Light Exposure : UV/Vis spectroscopy monitors photodegradation; argon purging minimizes radical-mediated decomposition.

and provide stability protocols for related propanol derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer:

- Asymmetric Epoxidation : Use Sharpless or Jacobsen catalysts to generate chiral epoxide intermediates, followed by regioselective ring-opening with 2-isopropylphenol.

- Biocatalytic Methods : Lipases (e.g., Candida antarctica) or engineered yeast strains (as in ) resolve racemic mixtures via kinetic resolution.

- Chiral HPLC : Validate enantiomeric excess (ee > 98%) using cellulose-based columns (e.g., Chiralpak IC).

and detail enantioselective strategies for structurally analogous alcohols .

Q. What experimental designs are suitable for investigating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin-based viability staining for high-throughput screening.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity (IC values).

- SAR Studies : Modify substituents (e.g., isopropyl to tert-butyl) and compare bioactivity trends.

and outline protocols for phenoxy-propanol derivatives in antimicrobial and cytotoxicity studies .

Q. How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate logP (octanol/water partition coefficient) using software like Schrödinger’s QikProp.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability.

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., bacterial enzymes) to guide rational design.

and highlight computational workflows for similar compounds .

Q. What strategies resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

Methodological Answer:

- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies using databases like Reaxys.

- Reproducibility Checks : Replicate experiments with controlled variables (e.g., anhydrous vs. hydrated solvents).

- Error Analysis : Quantify impurities via GC-MS or -NMR integration to identify side products.

and emphasize rigorous validation for phenoxy-propanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.